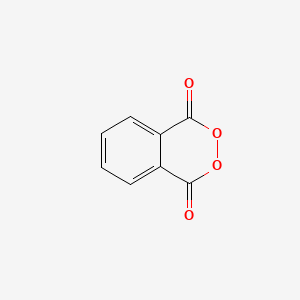
2,3-Benzodioxin-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Benzodioxin-1,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C8H4O4 and its molecular weight is 164.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Activity
2,3-Benzodioxin-1,4-dione and its derivatives have been studied for their pharmacological properties. They exhibit a range of biological activities including:
- Antimicrobial Properties : Research indicates that derivatives of this compound may serve as lead compounds in the development of drugs targeting bacterial infections.
- Neuropharmacological Effects : Some derivatives have been investigated for their potential as allosteric modulators of G protein-coupled receptors (GPCRs), particularly in the treatment of central nervous system disorders .
Case Studies
- A study highlighted the synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-isoindole-1,3-dione, which demonstrated significant activity against certain CNS disorders .
- Another research effort focused on the synthesis of novel compounds based on this compound that showed promising results in anti-HIV activity and anti-tubercular efficacy .
Synthesis Techniques
The synthesis of this compound has been achieved through various chemical reactions:
- Palladium-Catalyzed Reactions : A notable method involves palladium-catalyzed alkylation processes that yield various substituted derivatives. This approach has shown good yields and selectivity for specific products .
- Reactions with Salicylamides : The reaction of salicylamides with chloroformic acid esters in an aqueous basic medium has been documented to produce this compound efficiently under controlled conditions .
Lead Compound Potential
Due to its diverse biological activities, this compound serves as a valuable scaffold in drug discovery. Its derivatives are being explored for:
- Anti-inflammatory Agents : Certain derivatives have shown inhibitory effects on enzymes involved in inflammatory responses.
- Antidepressants and Antihypertensives : Compounds derived from this structure have been identified as potential candidates for treating depression and hypertension due to their ability to act as alpha or beta-blockers .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Potential lead compounds against bacterial infections |
| Neuropharmacological agents | Modulators for GPCRs related to CNS disorders | |
| Synthetic Methodologies | Palladium-catalyzed synthesis | High yields and specificity in product formation |
| Reactions with salicylamides | Efficient production under controlled conditions | |
| Drug Discovery | Anti-inflammatory drugs | Inhibitory effects on inflammatory enzymes |
| Antidepressants and antihypertensives | Identified as potential candidates for treatment |
Propriétés
Numéro CAS |
4733-52-2 |
|---|---|
Formule moléculaire |
C8H4O4 |
Poids moléculaire |
164.11 g/mol |
Nom IUPAC |
2,3-benzodioxine-1,4-dione |
InChI |
InChI=1S/C8H4O4/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H |
Clé InChI |
WMKGMCCZGTXXQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OOC2=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OOC2=O |
Key on ui other cas no. |
4733-52-2 |
Synonymes |
phthaloyl peroxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















